![molecular formula C20H27N7O B14152912 n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide CAS No. 54807-21-5](/img/structure/B14152912.png)
n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide is a complex organic compound that features a triazine ring substituted with piperidine groups and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and piperidine under basic conditions.
Introduction of the Benzohydrazide Moiety: The benzohydrazide group is introduced via a nucleophilic substitution reaction where the triazine core reacts with benzohydrazide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide involves its interaction with specific molecular targets. The triazine ring and piperidine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzamide
- n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzoic acid
Uniqueness
n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
54807-21-5 |
|---|---|
Fórmula molecular |
C20H27N7O |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide |
InChI |
InChI=1S/C20H27N7O/c28-17(16-10-4-1-5-11-16)24-25-18-21-19(26-12-6-2-7-13-26)23-20(22-18)27-14-8-3-9-15-27/h1,4-5,10-11H,2-3,6-9,12-15H2,(H,24,28)(H,21,22,23,25) |
Clave InChI |
ZKOUOULSHHQRIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)NNC(=O)C3=CC=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


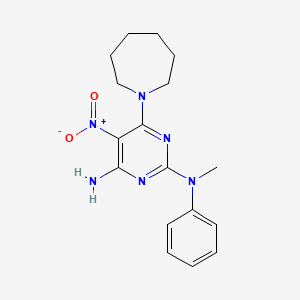

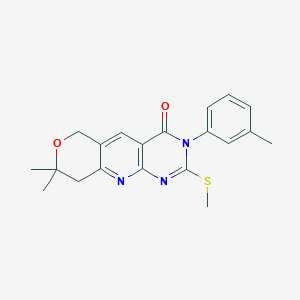
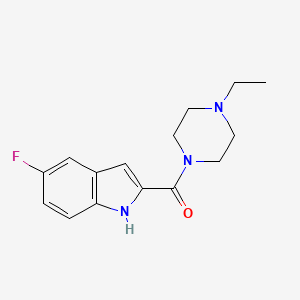


![2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14152863.png)
![1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate](/img/structure/B14152866.png)
![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)
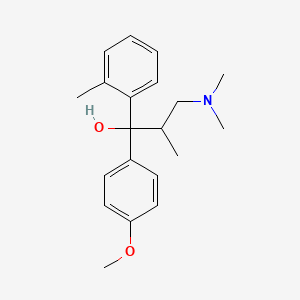
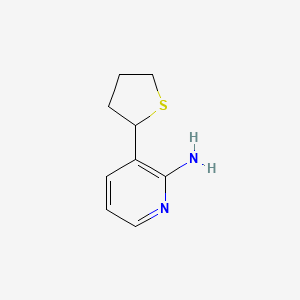
![[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid](/img/structure/B14152888.png)
![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)
